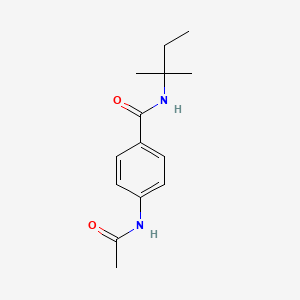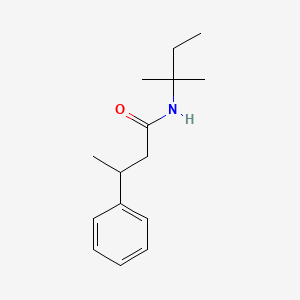
4-acetamido-N-(2-methylbutan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-(2-methylbutan-2-yl)benzamide is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of benzamide, characterized by the presence of an acetamido group and a 2-methylbutan-2-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 4-acetamidobenzoic acid with 2-methylbutan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-acetamido-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could act as an inhibitor of histone deacetylases (HDACs), affecting gene expression and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(2-pyridinyl)benzamide
- N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide
Uniqueness
4-acetamido-N-(2-methylbutan-2-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-acetamido-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(3,4)16-13(18)11-6-8-12(9-7-11)15-10(2)17/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
JVVSKZLOGOWAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide](/img/structure/B11174882.png)
![(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B11174890.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11174896.png)
![2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B11174911.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B11174919.png)

![2-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11174929.png)
![2-[(2-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11174934.png)

![N-(2-chloro-4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11174952.png)
![6,8,8,9-tetramethyl-3-{[4-methyl-2-(piperidin-1-yl)pyrimidin-5-yl]carbonyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11174969.png)
